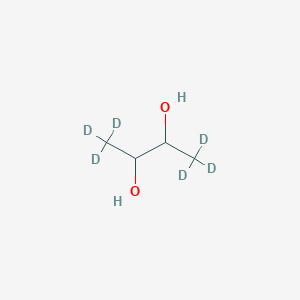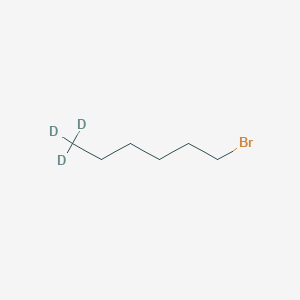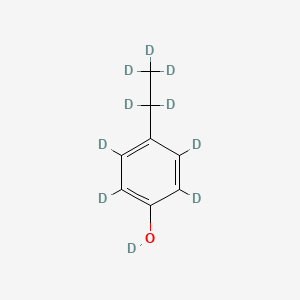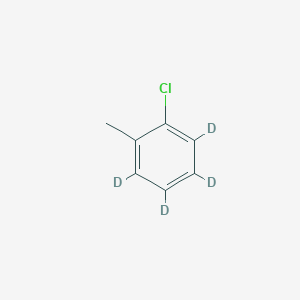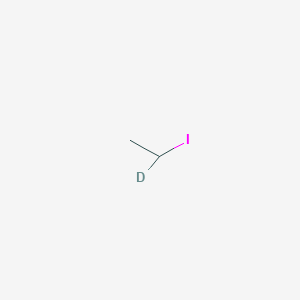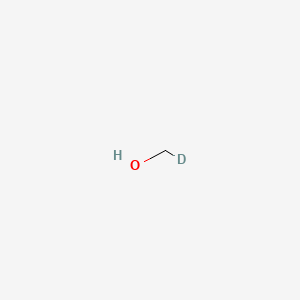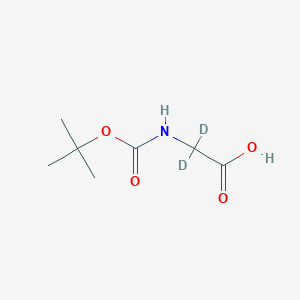
3-Methylbutyric-2,2-d2 acid
Vue d'ensemble
Description
3-Methylbutyric-2,2-d2 acid, also known as d2-3-methyl butanoic acid or Isovaleric Acid-d2, is a stable isotope labelled compound . It has a molecular formula of C5H8D2O2 and a molecular weight of 104.15 . It appears as a colorless oily matter .
Synthesis Analysis
The synthesis of 2-methylbutyric acid, a compound similar to 3-Methylbutyric-2,2-d2 acid, can be achieved through a Grignard reaction using 2-chlorobutane and carbon dioxide . Another method involves microbial oxidation of the corresponding butanols with Gluconobacter roseus .Molecular Structure Analysis
The molecular structure of 3-Methylbutyric-2,2-d2 acid consists of 5 carbon atoms, 8 hydrogen atoms, 2 deuterium atoms (a stable isotope of hydrogen), and 2 oxygen atoms . The InChI Key is GWYFCOCPABKNJV-SMZGMGDZSA-N .Physical And Chemical Properties Analysis
3-Methylbutyric-2,2-d2 acid is slightly soluble in Acetone, Chloroform, and Ethyl Acetate . It has a boiling point of 175.295ºC at 760 mmHg and a density of 0.982 g/cm3 .Applications De Recherche Scientifique
1. Flavor Compounds in Cheese Production
3-Methylbutyric acid, a compound closely related to 3-Methylbutyric-2,2-d2 acid, plays a significant role in cheese flavor. A study by Thierry et al. (2004) found that isovaleric acid (3-methylbutyric acid) and 2-methylbutyric acid contribute to Swiss cheese flavor. Propionibacterium freudenreichii strains are primary producers of these compounds during cheese fermentation (Thierry, Richoux, Kerjean, & Lortal, 2004).
2. Biomedical Applications: Neuroprotection and Cell Growth
Xiao, Zhao, and Chen (2007) studied the derivatives of 3-hydroxybutyric acid, related to 3-Methylbutyric-2,2-d2 acid, and their effects on cell apoptosis and cytosolic Ca²⁺ concentration in mouse glial cells. Their findings indicate potential neuroprotective properties and biocompatibility, suggesting applications in neural protection and tissue engineering (Xiao, Zhao, & Chen, 2007).
3. Renewable Chemical Production
Dhande, Xiong, and Zhang (2012) explored the renewable production of valeric acid and 2-methylbutyric acid from glucose using engineered Escherichia coli. This research demonstrates the potential of bio-based routes for the production of chemicals like 3-Methylbutyric-2,2-d2 acid and its derivatives, replacing petroleum-based processes (Dhande, Xiong, & Zhang, 2012).
4. Quantum Dot Synthesis
Ma, Fang, Bai, and Guo (2013) studied the use of mercapto acids, such as 3-mercapto-2-methylbutyric acid, in the synthesis of CdTe quantum dots. These findings are significant for the development of quantum dots with controlled properties, highlighting the potential applications of 3-Methylbutyric-2,2-d2 acid in nanotechnology (Ma, Fang, Bai, & Guo, 2013).
5. Biopolymer and Material Science
Zubairi, Bismarck, and Mantalaris (2015) evaluated poly(3-hydroxybutyric acid) (PHB) and poly(3-hydroxybutyric-co-3-hydroxyvaleric acid) (PHBV) in tissue engineering. Their research indicates the potential of these biopolymers, which can be derived from 3-hydroxybutyric acid, a relative of 3-Methylbutyric-2,2-d2 acid, in creating biomimetic materials for medical applications (Zubairi, Bismarck, & Mantalaris, 2015).
Propriétés
IUPAC Name |
2,2-dideuterio-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyric-2,2-d2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




